D-Amethopterin
Overview
Description
D-Amethopterin: , also known as methotrexate, is a folic acid antagonist and a potent chemotherapeutic agent. It is widely used in the treatment of various cancers, autoimmune diseases, and ectopic pregnancies. The compound works by inhibiting the enzyme dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides .
Mechanism of Action
Target of Action
D-Amethopterin, also known as D-Methotrexate, primarily targets the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the folate pathway as it catalyzes the conversion of dihydrofolate to the active tetrahydrofolate .
Mode of Action
D-Methotrexate acts by inhibiting DHFR , thereby blocking the body’s use of folic acid . This inhibition prevents the synthesis of nucleotides, which are essential for DNA replication and cell division . As a result, D-Methotrexate effectively suppresses inflammation and prevents cell division .
Biochemical Pathways
The major physiological interactions of D-Methotrexate include the folate pathway , adenosine , prostaglandins , leukotrienes , and cytokines . By inhibiting DHFR, D-Methotrexate disrupts the folate pathway, leading to a decrease in nucleotide synthesis and ultimately affecting cell division .
Pharmacokinetics
D-Methotrexate exhibits a bioavailability of 60% at lower doses, which decreases at higher doses . It is primarily metabolized in the liver and intracellularly . The elimination half-life ranges from 3-10 hours at lower doses to 8-15 hours at higher doses . D-Methotrexate is primarily excreted through urine (80-100%), with small amounts excreted through feces .
Result of Action
The inhibition of DHFR by D-Methotrexate leads to a decrease in nucleotide synthesis, which in turn prevents cell division . This makes D-Methotrexate an effective chemotherapy agent and immune-system suppressant, used to treat a variety of conditions including cancer, autoimmune diseases, and ectopic pregnancies .
Action Environment
The action, efficacy, and stability of D-Methotrexate can be influenced by various environmental factors. For instance, it has been noted that this compound is unstable in the environment due to degradation by light and heat . Furthermore, in individuals with kidney problems, lower doses of D-Methotrexate may be needed .
Biochemical Analysis
Biochemical Properties
D-Amethopterin plays a significant role in biochemical reactions. It is a powerful inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleotides . By inhibiting DHFR, this compound disrupts DNA synthesis and cell division, making it an effective chemotherapy agent .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and interfering with cellular metabolism . For instance, in cancer cells, this compound inhibits DNA synthesis, thereby preventing cell division and growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of the enzyme DHFR, thereby inhibiting the enzyme’s function . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides. Consequently, DNA synthesis is disrupted, leading to cell death .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. For instance, the drug’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses are often used in the treatment of inflammatory diseases, while higher doses are used in cancer treatment . High doses can lead to toxic or adverse effects, such as liver disease, lung disease, and severe skin rashes .
Metabolic Pathways
This compound is involved in the folate pathway, a critical metabolic pathway in cells . It interacts with the enzyme DHFR, effectively inhibiting the conversion of dihydrofolate to tetrahydrofolate . This inhibition disrupts the synthesis of nucleotides, impacting metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells through active transport mechanisms and distributed to various parts of the cell where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with its target enzyme, DHFR . It can also be found in other compartments of the cell depending on the cell type and the physiological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Amethopterin is synthesized through a multi-step process involving the condensation of 4-aminobenzoic acid with 2,4-diamino-6-hydroxypyrimidine, followed by methylation and subsequent coupling with glutamic acid. The reaction conditions typically involve the use of strong acids and bases, as well as organic solvents such as methanol and dichloromethane .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: D-Amethopterin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivatives.
Reduction: The compound can be reduced to its dihydro form under specific conditions.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydro-D-Amethopterin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: D-Amethopterin is used as a model compound in studies of folate metabolism and enzyme inhibition. It serves as a reference compound in the development of new folate antagonists .
Biology: In biological research, this compound is used to study cell cycle regulation and apoptosis. It is also employed in experiments involving the inhibition of DNA synthesis .
Medicine: this compound is a cornerstone in the treatment of cancers such as leukemia, breast cancer, and osteosarcoma. It is also used to manage autoimmune diseases like rheumatoid arthritis and psoriasis .
Industry: In the pharmaceutical industry, this compound is used in the formulation of chemotherapeutic drugs. It is also utilized in the production of diagnostic kits for folate metabolism disorders .
Comparison with Similar Compounds
3’,5’-Dichloro-Methotrexate: A chlorinated analog of this compound, this compound has similar inhibitory effects on dihydrofolate reductase but with different pharmacokinetic properties.
Uniqueness: this compound is unique in its balance of potency and toxicity, making it a preferred choice for the treatment of various cancers and autoimmune diseases. Its ability to inhibit dihydrofolate reductase effectively while being less toxic than aminopterin highlights its clinical significance .
Properties
IUPAC Name |
(2R)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOZXECLQNJBKD-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317276 | |
Record name | D-Methotrexate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51865-79-3 | |
Record name | D-Methotrexate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51865-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Amethopterin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051865793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Methotrexate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-(-)-N-(2,4-diamino-6-pteridinyl(dimethylamino)benzoyl)glutamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOTREXATE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W12798130R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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